1-(4-methylphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting from a suitable aromatic amine and a carboxylic acid derivative, the benzodiazole core can be synthesized through cyclization reactions.
Attachment of the Pyrrolidin-2-One Moiety: The pyrrolidin-2-one ring can be introduced via a nucleophilic substitution reaction.
Introduction of the 4-Methylphenyl and 1-Pentyl Groups: These groups can be attached through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: can be compared with other benzodiazole derivatives such as:
Uniqueness
The uniqueness of 1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 4-methylphenyl and 1-pentyl groups may confer unique steric and electronic effects, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H27N3O |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O/c1-3-4-7-14-25-21-9-6-5-8-20(21)24-23(25)18-15-22(27)26(16-18)19-12-10-17(2)11-13-19/h5-6,8-13,18H,3-4,7,14-16H2,1-2H3 |
InChI Key |
LFDQZQXFJOZTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.